1,3-Cyclohexadiene-1-methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
cyclohexa-1,3-dien-1-ylmethanol |
InChI |
InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h1-2,4,8H,3,5-6H2 |
InChI Key |
QJPBSJBZCXNNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1)CO |
Origin of Product |
United States |
Significance of Conjugated Cyclic Alcohols in Contemporary Organic Synthesis
Conjugated cyclic alcohols, a class of compounds to which 1,3-Cyclohexadiene-1-methanol belongs, represent a versatile and highly functionalized platform for synthetic chemists. Their importance stems from the unique reactivity conferred by the combination of a hydroxyl group and a conjugated diene system within a cyclic framework.
The alcohol functional group is a cornerstone of organic synthesis, capable of a wide array of transformations. khanacademy.org It can act as a nucleophile, participate in hydrogen bonding, and be converted into a good leaving group, facilitating substitution and elimination reactions. masterorganicchemistry.com The reactivity of an alcohol can be significantly enhanced by converting it into its conjugate acid, which makes the hydroxyl group a better leaving group, or its conjugate base (an alkoxide), which is a stronger nucleophile. masterorganicchemistry.com Furthermore, alcohols can be oxidized to form aldehydes or carboxylic acids, or converted into esters and alkyl halides, opening up numerous synthetic pathways. libretexts.orgucr.edu
The 1,3-cyclohexadiene (B119728) core provides a rigid scaffold and a conjugated π-system, which is a key participant in various pericyclic reactions, most notably the Diels-Alder reaction. mdpi.com This cycloaddition reaction is one of the most powerful tools in organic synthesis for forming six-membered rings with high stereocontrol. The presence of an electron-withdrawing or -donating group, such as the hydroxymethyl group (-CH2OH) in this compound, influences the electronic properties of the diene system, thereby affecting its reactivity in such transformations. vulcanchem.com
The combination of these two functional groups in a single molecule offers a powerful synthetic intermediate. The diene can be used to construct a complex polycyclic framework, while the alcohol moiety can be subsequently modified to introduce further complexity or to serve as an attachment point for other molecular fragments.
Reactivity and Mechanistic Investigations of 1,3 Cyclohexadiene 1 Methanol
Electrophilic and Nucleophilic Transformations
Oxidation Pathways to Oxygenated Derivatives
The oxidation of 1,3-Cyclohexadiene-1-methanol can proceed through several pathways, targeting either the diene system or the primary alcohol. The choice of oxidant and reaction conditions determines the selectivity of the transformation.
Oxidation of the Diene System : The conjugated double bonds are susceptible to oxidation. For instance, reaction with singlet oxygen can lead to a [4+2] cycloaddition, forming an endoperoxide. This intermediate can then rearrange to other oxygenated derivatives like diepoxides or epoxyketones. Anodic oxidation in nucleophilic solvents such as methanol (B129727) or acetic acid can result in the 1,4-addition of the solvent molecule across the diene system. oup.com
Oxidation of the Alcohol Group : The primary alcohol can be oxidized to form 1,3-cyclohexadiene-1-carboxaldehyde or the corresponding carboxylic acid. nih.gov Selective oxidation of the alcohol without affecting the diene can be achieved using specific reagents like manganese dioxide (MnO2), which is known for oxidizing allylic alcohols.
Combined Oxidation : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or ozone, would likely lead to the oxidation of both the diene and the alcohol, potentially resulting in ring cleavage and the formation of smaller, highly oxidized fragments. The oxidation of substituted cyclohexadienes can also lead to aromatization, forming benzene (B151609) derivatives, particularly with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
Reduction and Hydrogenation Reactions to Saturated Cyclohexane (B81311) Frameworks
The double bonds in this compound can be reduced to yield partially or fully saturated products. Catalytic hydrogenation is a common method for this transformation.
The reaction can be controlled to produce either cyclohexene (B86901) or cyclohexane derivatives. Partial reduction, often yielding the cyclohexene, is possible under specific conditions, while more forcing conditions lead to the fully saturated cyclohexane framework. For example, the Birch reduction is a non-catalytic process known to convert benzene derivatives into cyclohexadienes, highlighting that partial reduction is a key strategy in synthesis. wikipedia.orgorganic-chemistry.org Organophotocatalytic methods have also been developed for the mild reduction of related aromatic systems to cyclohexenes. nih.gov
Table 1: Representative Hydrogenation Reactions of Substituted Dienes
| Catalyst | Reagent | Product Type | Comments |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1 atm) | Cyclohexene derivative | Partial hydrogenation is possible under controlled conditions. |
| Palladium on Carbon (Pd/C) | H₂ (>1 atm, heat) | Cyclohexane derivative | Complete saturation of the ring. |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂ | Cyclohexane derivative | Highly active catalyst for complete saturation. |
| Lithium in Liquid Ammonia (Li/NH₃) | Ethanol (proton source) | Cyclohexene derivative | Birch reduction conditions typically reduce one double bond. |
Electrophilic Substitution Patterns of the Diene System
It is a fundamental principle of organic chemistry that conjugated dienes, like the system in this compound, undergo electrophilic addition reactions rather than electrophilic substitution, which is characteristic of aromatic compounds. wikipedia.org When an electrophile (E⁺) reacts with the diene, it adds to one of the double bonds, creating a resonance-stabilized allylic carbocation intermediate. A nucleophile (Nu⁻) then attacks this carbocation at one of the positive-charge-bearing carbons.
This process can lead to two major products:
1,2-Adduct : The nucleophile adds to the carbon adjacent to the site of initial electrophilic attack.
1,4-Adduct : The nucleophile adds to the carbon at the other end of the original conjugated system.
For example, the reaction of a substituted 1,3-cyclohexadiene (B119728) with an acid like HCl proceeds through an allylic carbocation intermediate, which can then be attacked by the chloride ion at two different positions to give the 1,2- and 1,4-adducts. libretexts.org The product distribution is often temperature-dependent, with the 1,2-adduct favored under kinetic control (lower temperatures) and the more stable 1,4-adduct favored under thermodynamic control (higher temperatures).
Cycloaddition Reactions and Pericyclic Processes
Diels-Alder Cycloadditions: Diene and Dienophile Interactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings, and it is a cornerstone of the reactivity of 1,3-cyclohexadiene systems. wikipedia.orgmasterorganicchemistry.com In this reaction, this compound serves as the four-π-electron component (the diene). The reaction rate and efficiency are significantly enhanced when the reaction partner, the two-π-electron component (the dienophile), possesses electron-withdrawing groups. libretexts.orgyoutube.com
The hydroxymethyl group (-CH₂OH) on the diene is considered a weakly electron-donating group. This property increases the electron density of the diene, making it more nucleophilic and thus more reactive towards electron-poor dienophiles. khanacademy.org The concerted, pericyclic mechanism involves a cyclic transition state where three π-bonds are broken, and two new carbon-carbon σ-bonds and one new π-bond are formed simultaneously. jove.com Because the diene is part of a six-membered ring, it is permanently "locked" in the reactive s-cis conformation, making it particularly well-suited for Diels-Alder reactions. jove.com
Regioselectivity and Stereochemistry in Cycloaddition Adduct Formation
When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can produce different constitutional isomers (regioisomers) and stereoisomers.
Regioselectivity : The substitution pattern on the product is predictable. For a 1-substituted diene like this compound, the reaction with an unsymmetrical dienophile generally favors the formation of the "ortho" product (a 1,2-substituted pattern on the newly formed ring). masterorganicchemistry.com This preference is explained by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The alignment that leads to the most constructive orbital overlap and stabilization in the transition state determines the major product. wikipedia.orgchemistrysteps.com
Stereochemistry : The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org Furthermore, when a cyclic diene reacts, it forms a bicyclic product, and there is a strong preference for the formation of the endo adduct over the exo adduct. bartleby.com
Endo Rule : The substituents on the dienophile (especially electron-withdrawing groups) preferentially orient themselves "under" the diene in the transition state. This orientation is favored due to secondary orbital interactions between the p-orbitals of the substituent and the developing π-bond in the diene, which stabilizes the transition state. jove.com Although the exo product is often more thermodynamically stable due to reduced steric hindrance, the endo product is formed faster and is typically the major kinetic product. jove.com
Table 2: Predicted Diels-Alder Adducts of this compound
| Dienophile | Predicted Major Product | Regiochemistry | Stereochemistry |
|---|---|---|---|
| Maleic Anhydride | Bicyclic adduct | N/A (symmetrical dienophile) | Endo |
| Acrolein | Bicyclic adduct with aldehyde group | "Ortho" (1,2-substitution) | Endo |
| Methyl Acrylate | Bicyclic adduct with ester group | "Ortho" (1,2-substitution) | Endo |
Intramolecular Cycloaddition Strategies
Intramolecular cycloaddition reactions represent a powerful strategy for the synthesis of complex polycyclic structures. In the context of a molecule like this compound, the diene system is poised for intramolecular reactions, provided a suitable reaction partner (a dienophile or a dipolarophile) is tethered to the methanol group. These reactions, such as the Diels-Alder and 1,3-dipolar cycloaddition, are governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory.
The intramolecular Diels-Alder reaction would involve tethering a dienophile to the C1-methanol group. The feasibility and stereochemical outcome of the cyclization are highly dependent on the length and conformational flexibility of the tether. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a new six-membered ring fused to the original cyclohexadiene framework.
Similarly, intramolecular 1,3-dipolar cycloadditions can be envisioned. wikipedia.orgresearchgate.net This strategy involves a 1,3-dipole attached to the molecule reacting with an unsaturated bond (the dipolarophile) within the same molecule to form a five-membered heterocyclic ring. wikipedia.org The reaction cascade can sometimes involve an initial Diels-Alder reaction that generates a carbonyl ylide, which then participates in a subsequent intramolecular 1,3-dipolar cycloaddition. nih.gov The stereochemistry of the final product is often controlled by an endo transition state, directed by the steric environment of the intermediate. nih.gov
Photochemistry and Excited State Dynamics
The photochemistry of the 1,3-cyclohexadiene (CHD) core is a foundational example of an electrocyclic reaction, characterized by an ultrafast and efficient ring-opening to form 1,3,5-hexatriene (B1211904) (HT). nih.govnih.gov This process is of significant interest for its applications in photobiology, such as the synthesis of vitamin D, and in the development of molecular switches and optical memory devices. rsc.orgacs.orgnih.gov
Upon absorption of ultraviolet light (e.g., λ = 265 nm), the 1,3-cyclohexadiene moiety is promoted from its ground state (S0 or 1A) to the first bright electronically excited state (S2 or 1B). nih.govnih.gov This excitation places the molecule on a steeply repulsive section of the potential energy surface, initiating a rapid structural evolution. nih.gov The subsequent reaction pathway is governed by the Woodward-Hoffmann rules, which predict a conrotatory motion of the terminal groups as the C-C sigma bond breaks. nih.govacs.orgnih.gov
The molecule does not remain in the initially excited 1B state for long. Instead, it undergoes an ultrafast, non-adiabatic transition to a lower-lying, doubly excited dark state (S1 or 2A) within approximately 55 femtoseconds. nih.gov Recent studies suggest the involvement of an even higher-lying doubly excited state, 3¹A⁻, which plays a crucial role in driving the reaction toward the ring-opened product. nih.govacs.org From the excited state manifold, the wave packet proceeds to a second conical intersection, where it branches, leading either back to the ground state of the CHD reactant or to the ground state of the 1,3,5-hexatriene photoproduct. nih.govnih.gov The entire process, from photoexcitation to ground state recovery of the product, occurs within about 200 femtoseconds. arxiv.org
| Reaction Step | Description | Approximate Timescale |
| Photoexcitation | Absorption of a UV photon promotes the molecule from the S0 (1A) state to the S2 (1B) state. | Instantaneous |
| Internal Conversion | The wave packet moves from the 1B state to the 2A state via a conical intersection. | ~55 fs nih.gov |
| Passage to Ground State | The wave packet moves from the 2A state to the S0 ground state via a second conical intersection. | ~80 fs nih.gov |
| Product Formation | Appearance of the vibrationally hot 1,3,5-hexatriene (cZc-HT) photoproduct. | ~250 fs umich.edu |
The extremely short timescales of the CHD ring-opening reaction have necessitated the use of advanced ultrafast spectroscopic techniques to observe the dynamics in real-time. rsc.org Methods such as time-resolved intense-field ionization and ultrafast electron diffraction have been employed to map the structural evolution of the molecule as it traverses the excited-state potential energy surfaces. semanticscholar.orgresearchgate.net
Time-resolved photoelectron spectroscopy is a particularly powerful tool for following the electronic state evolution. acs.orgmit.edumit.edu By using a pump pulse to initiate the reaction and a time-delayed probe pulse to ionize the molecule, the binding energies of the electrons can be measured as a function of time. acs.orgmit.edumit.edu These time-dependent shifts in binding energy reflect the structural dynamics of the molecular core as it moves along the ring-opening coordinate. mit.edumit.edu For instance, after excitation to the 1B state, severe structural changes associated with ring-opening lead to shifts in Rydberg electron binding energies at rates of 40 to 60 meV/ps. mit.edumit.edu These experiments have been crucial in identifying the roles of different excited states, including the doubly excited 2A state, and in confirming the nonadiabatic pathway of the reaction. acs.orgnih.gov
| Spectroscopic Observation | Technique | Key Finding |
| Dynamical shift in pₓ- and pᵧ-binding energies | Photoionization-Photoelectron Spectroscopy | Shifts of 40-60 meV/ps reflect severe structural transformations along the ring-opening coordinate. mit.edumit.edu |
| Observation of nonadiabatic pathway | Ultrafast Extreme UV Photoelectron Spectroscopy | Directly observed the reaction proceeding via the doubly excited state, occurring in just 68 fs. acs.orgnih.gov |
| Transient structures near conical intersections | Mega-electron-volt Ultrafast Electron Diffraction | Revealed C-C bond length differences of less than 0.4 Å and a traversal time of ~30 fs between conical intersections. researchgate.net |
Conical intersections (CIs) are critical features on the potential energy surfaces of polyatomic molecules that govern the outcomes of most photochemical reactions. arxiv.org These are points of degeneracy between two electronic states where the Born-Oppenheimer approximation breaks down, allowing for highly efficient, radiationless transitions between surfaces. arxiv.org
In the ring-opening of 1,3-cyclohexadiene, the reaction pathway involves passing through at least two CIs. researchgate.net The first CI facilitates the transition from the initially populated bright 1B state to the dark 2A state. nih.gov The wave packet then evolves on the 2A surface toward a second CI, the 2A/1A intersection, which funnels the population down to the ground state (1A) potential energy surface. nih.govarxiv.org This 2A/1A CI geometry is located near the transition state for the isomerization on the ground state, directing the molecule toward either the ring-opened 1,3,5-hexatriene product or back to the 1,3-cyclohexadiene reactant. arxiv.org The passage through these CIs is incredibly rapid, occurring on the order of tens of femtoseconds, and is the reason for the high efficiency and speed of the photoreaction. nih.govresearchgate.net
Transition Metal Catalyzed Reactions Involving the Cyclohexadiene Moiety
The diene functionality of the cyclohexadiene ring is susceptible to a variety of transition metal-catalyzed transformations, most notably hydrogenation and dehydrogenation. These reactions provide pathways to modify the saturation level of the six-membered ring, leading to cyclohexenes, cyclohexanes, or aromatic compounds.
Catalytic hydrogenation of the 1,3-cyclohexadiene moiety is a common method for producing cyclohexene. Palladium-based catalysts are frequently employed for this partial hydrogenation, demonstrating high selectivity for the monoene product over complete saturation to cyclohexane. researchgate.netresearchgate.net The reaction is structure-sensitive, and the activity and selectivity can be influenced by the catalyst support and the presence of ligands. researchgate.net Besides hydrogenation, a competing reaction is often observed: the disproportionation of 1,3-cyclohexadiene into benzene and cyclohexene. researchgate.netosti.gov
Dehydrogenation, or aromatization, of the cyclohexadiene ring is another important transformation, yielding substituted benzene derivatives. This process can be promoted by various catalysts and reaction conditions. For instance, osmocene has been shown to act as a photocatalyst for the dehydrogenation of 1,3-cyclohexadiene to produce benzene and hydrogen. researchgate.net The catalytic dehydrogenation of related cyclohexanone (B45756) and cyclohexenone structures is also a well-established route to phenolic compounds. rsc.org
| Reaction | Catalyst Type | Primary Product(s) | Notes |
| Partial Hydrogenation | Palladium (e.g., Pd-NPs) | Cyclohexene researchgate.netresearchgate.net | High selectivity (up to 95%) for cyclohexene is achievable. researchgate.net |
| Disproportionation | Palladium, CoS | Benzene, Cyclohexene researchgate.netosti.gov | A common side reaction during attempted hydrogenation. researchgate.net |
| Dehydrogenation | Osmocene (photocatalyst) | Benzene researchgate.net | Aromatization of the cyclohexadiene ring. |
Carbon-Carbon Coupling Reactions
While specific examples of palladium-catalyzed cross-coupling reactions involving this compound are not extensively documented, the inherent reactivity of the diene and alcohol functionalities suggests potential for such transformations. The development of multicomponent reactions, in particular, highlights methods for the simultaneous construction of C-C and C-N bonds.
One pertinent example is the palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene. This reaction, involving aryl iodides and anilines, demonstrates the ability of the diene system to undergo difunctionalization, leading to the formation of chiral cyclohexenylamines. dicp.ac.cn While this specific reaction results in a C-N bond, it establishes a precedent for the 1,4-addition of aryl groups across the diene system, a key step in many C-C coupling methodologies.
A proposed analogous three-component coupling involving this compound could theoretically proceed with an aryl halide and a suitable carbon nucleophile. The reaction would likely be catalyzed by a palladium complex, with the regioselectivity of the addition being a critical factor.
Table 1: Representative Palladium-Catalyzed Three-Component Carboamination of 1,3-Cyclohexadiene This table is based on data for the parent 1,3-cyclohexadiene and serves as a model for potential reactions of this compound.
| Entry | Aryl Iodide | Aniline | Catalyst | Yield (%) | Enantiomeric Excess (%) |
| 1 | Iodobenzene | Aniline | Pd(OAc)₂ / Ming-Phos | 95 | 96 |
| 2 | 4-Iodotoluene | 4-Methoxyaniline | Pd(OAc)₂ / Ming-Phos | 85 | 97 |
| 3 | 3-Iodothiophene | Aniline | Pd(OAc)₂ / Ming-Phos | 61 | 95 |
Data is illustrative and sourced from studies on 1,3-cyclohexadiene. dicp.ac.cn
The hydroxyl group of this compound could also be derivatized to a leaving group (e.g., tosylate or mesylate) to enable its participation in traditional cross-coupling reactions as an electrophile.
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization of 1,3-cyclohexadiene systems present a modern and atom-economical approach to installing new chemical bonds. While research directly targeting this compound is limited, rhodium-catalyzed C-H insertion reactions of carbenes into arenes and heterocycles provide a mechanistic framework. acs.org These reactions can form complex carbocyclic structures and are known to be selective for C-H bonds adjacent to heteroatoms. acs.org
For this compound, several C-H bonds are potential sites for activation:
Vinylic C-H bonds: These are typically challenging to activate selectively.
Allylic C-H bonds: The methylene (B1212753) groups at the C5 and C6 positions are allylic and could be susceptible to activation.
C-H bond of the methanol group: The hydroxyl group could direct a metal catalyst to activate the adjacent C-H bond.
Enantioselective C-H insertion reactions have been demonstrated to create benzene- and indole-fused carbocyclic molecules. acs.org A hypothetical intramolecular C-H activation of a derivative of this compound could lead to the formation of bicyclic structures. For instance, if the hydroxyl group were esterified with a diazoacetate group, a rhodium catalyst could facilitate an intramolecular C-H insertion into one of the allylic positions.
Table 2: Potential C-H Functionalization Sites in this compound
| Position | Type of C-H Bond | Potential Reaction Type |
| C2, C3, C4 | Vinylic | Heck-type, Direct Arylation |
| C5, C6 | Allylic | Allylic Alkylation, C-H Insertion |
| C1 (methanol) | Aliphatic (α-to-OH) | Directed C-H Functionalization |
Further research is required to explore the feasibility and selectivity of these C-H activation strategies for this specific molecule.
Formation and Reactivity of Metal-Diene Complexes
The conjugated diene system of this compound readily forms complexes with transition metals. The diene typically binds to the metal in a η⁴-fashion. These metal complexes are not merely spectators; coordination to a metal alters the electronic properties of the diene, influencing its reactivity towards nucleophiles and electrophiles.
A well-documented example with a structurally similar compound is the formation of a tricarbonyl iron complex of 1,3-cyclohexadiene-1-carboxaldehyde. This complex is synthesized via a photochemical reaction with iron pentacarbonyl. nih.gov The iron tricarbonyl moiety can serve as a protecting group for the diene and can also direct the stereochemistry of subsequent reactions.
Table 3: Examples of Metal-Diene Complexes with Cyclohexadiene Derivatives
| Diene Ligand | Metal Reagent | Complex Formed | Reference |
| 1,3-Cyclohexadiene | Iron Pentacarbonyl (Fe(CO)₅) | [(η⁴-C₆H₈)Fe(CO)₃] | wikipedia.org |
| 1,3-Cyclohexadiene-1-carboxaldehyde | Iron Pentacarbonyl (Fe(CO)₅) | [(η⁴-C₆H₇CHO)Fe(CO)₃] | nih.gov |
| Substituted 1,3-Cyclohexadienes | [Mo(NCMe)₂(CO)₂(η⁵-C₉H₇)][BF₄] | [Mo(η⁴-diene)(CO)₂(η⁵-C₉H₇)][BF₄] | rsc.org |
| 1,3-Cyclohexadiene | Ruthenium Trichloride (RuCl₃) | [(C₆H₆)RuCl₂]₂ | wikipedia.org |
These complexes can undergo further reactions. For instance, hydride abstraction from [(η⁴-C₆H₈)Fe(CO)₃] yields the cationic cyclohexadienyl complex [(η⁵-C₆H₇)Fe(CO)₃]⁺, which is a potent electrophile and reacts with a variety of nucleophiles. wikipedia.org A similar activation of a this compound metal complex could open pathways for functionalization at the diene ring. Molybdenum complexes have also been used to activate substituted 1,3-cyclohexadienes for regioselective reactions with nucleophiles. rsc.org
Applications of 1,3 Cyclohexadiene 1 Methanol in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecular Architectures
1,3-Cyclohexadiene-1-methanol serves as a fundamental building block in the synthesis of intricate molecular structures, primarily due to the reactivity of its cyclic diene system. researchgate.net Cyclic dienes are highly prized in organic synthesis because their conformation is pre-organized for cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reaction allows for the efficient formation of six-membered rings, a common motif in a vast array of natural products and biologically active compounds. researchgate.netnih.gov
The presence of the methanol (B129727) group (-CH₂OH) at the 1-position enhances the utility of the diene. It can act as a handle for further functionalization or influence the stereochemical outcome of reactions. The ability to build upon this scaffold makes 1,3-cyclohexadiene-containing compounds, and by extension this compound, crucial intermediates for creating polysubstituted aromatic compounds and other complex molecules. mdpi.com The reduction of the corresponding aldehyde, 1,3-cyclohexadiene-1-carboxaldehyde, is a direct route to this compound, allowing the extensive chemistry of the aldehyde to be applied to the synthesis of alcohol-containing targets. nih.gov For instance, the aldehyde has been utilized in the total synthesis of cytotoxic compounds like acetoxytubipofuran, highlighting the importance of this structural class. nih.gov
Enantioselective and Diastereoselective Synthesis of Chiral Compounds
The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. The 1,3-cyclohexadiene (B119728) scaffold is exceptionally well-suited for asymmetric synthesis, enabling the creation of chiral molecules with high levels of stereocontrol. nih.gov
Enantioselective Synthesis: Organocatalysis has emerged as a powerful tool for accessing chiral 1,3-cyclohexadienals, which are direct precursors to chiral this compound via stereoselective reduction. nih.govmdpi.com Catalytic asymmetric reactions, such as those employing proline derivatives or Jørgensen-Hayashi organocatalysts, facilitate the stereocontrolled construction of the cyclohexadiene backbone. mdpi.comnih.gov For example, palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene with aryl iodides and anilines provides a facile route to diverse and valuable chiral cyclohexenylamines, demonstrating the utility of the diene core in asymmetric transformations. dicp.ac.cn
Diastereoselective Synthesis: The rigid, cyclic nature of the 1,3-cyclohexadiene ring often imparts a high degree of diastereoselectivity in its reactions. In Diels-Alder reactions, the diene can approach the dienophile in one of two ways (endo or exo), frequently leading to a preference for one diastereomer. Furthermore, organocatalyzed cycloadditions can exhibit high diastereoselection, with reported diastereomeric ratios of up to 85:15. nih.gov This stereocontrol is crucial for building complex molecules with multiple, well-defined stereocenters. The development of novel synthetic approaches continues to provide stereocontrolled access to the cyclohexadienal backbone, which can then be converted to the corresponding alcohol. nih.gov
Table 1: Examples of Stereoselective Reactions Involving the Cyclohexadiene Scaffold
| Reaction Type | Catalyst/Method | Key Feature | Product Class |
|---|---|---|---|
| Asymmetric Carboamination | Pd/Ming-Phos | Highly enantio- and regioselective | Chiral Cyclohexenylamines |
| Organocatalytic Cycloaddition | Jørgensen-Hayashi Catalyst | Stereocontrolled access to backbone | Chiral 1,3-Cyclohexadienals |
| Diels-Alder Reaction | Organocatalysis | High diastereoselection (up to 85:15 dr) | Chiral Cyclohexadiene Adducts |
Precursors for the Construction of Diverse Organic Scaffolds
The 1,3-cyclohexadiene ring is a precursor to a wide variety of important organic scaffolds. Its ability to undergo a range of chemical transformations allows chemists to access structures that would be difficult to synthesize by other means.
Key transformations include:
Diels-Alder Cycloaddition : This pericyclic reaction is one of the most powerful methods for constructing six-membered rings, leading to bicyclic and polycyclic systems. nih.gov The reaction of 1,3-cyclohexadiene derivatives can be followed by elimination or other functional group manipulations to yield complex scaffolds. nih.gov
Aromatization : The cyclohexadiene ring can be readily oxidized to form a stable aromatic ring. acs.org This provides a strategic route to highly substituted benzene (B151609) derivatives, which are prevalent in pharmaceuticals and materials. nih.gov The driving force for this transformation is the formation of the highly stable aromatic system. acs.org
Ring-Opening and Rearrangement : Under specific conditions, such as light irradiation, 1,3-cyclohexadiene can be transformed into cis-1,3,5-hexatriene, demonstrating its utility in accessing acyclic conjugated systems.
Multi-component Reactions : Catalyst-free, sequential four-component reactions have been developed to generate tetrasubstituted 1,3-cyclohexadienes, showcasing an efficient method for building molecular complexity in a single step. researchgate.net
The versatility of the 1,3-cyclohexadiene moiety makes it an invaluable starting material for synthesizing natural product skeletons, such as diterpenoid eunicellanes, and other biologically active frameworks. researchgate.net
Chemical Transformations to Novel Functionalized Molecules
Beyond its role in building core scaffolds, the this compound molecule can undergo numerous chemical transformations to introduce new functional groups and create novel molecules.
Oxidation : The primary alcohol of this compound can be oxidized to the corresponding aldehyde (1,3-cyclohexadiene-1-carboxaldehyde) or carboxylic acid. The aldehyde itself is a versatile intermediate, as seen in its use for preparing multi-substituted aromatic aldehydes through a sequence of cycloaddition and oxidation. nih.gov
Reduction : The diene system can be selectively or fully hydrogenated. For example, the synthesis of (-)-drimenol has been achieved through the reduction of a cyclohexadiene carboxaldehyde derivative. nih.gov This highlights how the diene can be used to install stereochemistry before being reduced to a saturated cyclohexane (B81311) ring.
Functionalization of the Diene : The double bonds within the diene system are susceptible to a variety of addition reactions. Molybdenum complexes can be used to functionalize 1,3-dienes through regioselective reactions with nucleophiles. rsc.org Furthermore, epoxidation and dihydroxylation can introduce new oxygen-containing functional groups with specific stereochemistry. researchgate.net
Carbon-Carbon and Carbon-Nitrogen Bond Formation : Palladium-catalyzed reactions have been effectively used to form new C-C and C-N bonds, as demonstrated in the three-component carboamination of 1,3-cyclohexadiene. dicp.ac.cn
These transformations, often performed with high chemo- and regioselectivity, allow for the precise modification of the this compound structure, leading to a vast array of complex and functionally diverse molecules.
Table 2: Chemical Transformations of the 1,3-Cyclohexadiene Scaffold
| Transformation | Reagents/Conditions | Resulting Structure/Functionality |
|---|---|---|
| Oxidation | Standard oxidizing agents | Aromatic ring formation nih.govacs.org |
| Reduction | H₂, Pd/C | Saturated cyclohexane ring dicp.ac.cn |
| Epoxidation | m-CPBA | Introduction of epoxide groups researchgate.net |
| Carboamination | Pd catalyst, Aryl iodide, Aniline | Formation of C-C and C-N bonds dicp.ac.cn |
| Dihydroxylation | OsO₄ or other dihydroxylating agents | Addition of two hydroxyl groups |
Polymerization Chemistry of 1,3 Cyclohexadiene 1 Methanol Analogues
Homopolymerization and Copolymerization Strategies
Anionic polymerization is a chain-reaction polymerization where the active propagating centers are anions. semanticscholar.org While effective for many dienes, the anionic polymerization of 1,3-cyclohexadiene (B119728) (CHD) presents challenges. Common anionic initiators often fail to produce poly(1,3-cyclohexadiene) (PCHD) with controlled molecular weight and narrow molecular weight distribution. researchgate.net This is primarily due to a significant side reaction: a degradative chain transfer to the monomer. dtic.mil In this process, the propagating carbanion abstracts an allylic proton from a monomer molecule, leading to the formation of a cyclohexadienyl anion. This anion can then aromatize to form benzene (B151609), a stable byproduct, which effectively terminates the polymer chain and limits the achievable molecular weight. umass.edu Ultraviolet spectroscopy studies have indicated that this aromatization is the preferred pathway over chain reinitiation by the cyclohexadienyl anion. umass.edu
Despite these challenges, "living" anionic polymerization of 1,3-cyclohexadiene, where chain termination and transfer reactions are largely absent, can be achieved under specific conditions. acs.orgresearchgate.net The use of certain alkyllithium initiator systems combined with amine additives is crucial. For instance, the n-butyllithium (n-BuLi)/N,N,N',N'-tetramethylethylenediamine (TMEDA) system has been shown to successfully polymerize 1,3-cyclohexadiene in a controlled manner. acs.org The key findings for this system are summarized below.
| Initiator System | Molar Ratio (TMEDA/n-BuLi) | Polymer Yield | Molecular Weight Distribution (MWD) | Benzene Formation |
| n-BuLi/TMEDA | > 4/4 | Increased | Narrow | Decreased |
| n-BuLi/TMEDA | < 4/4 | Lower | Broader | Increased |
This table illustrates the effect of the TMEDA to n-BuLi ratio on the characteristics of the anionic polymerization of 1,3-cyclohexadiene. Increasing the proportion of TMEDA leads to a more controlled, "living" polymerization process. acs.org
This controlled process allows for the synthesis of well-defined homopolymers and block copolymers. acs.orgresearchgate.net
Coordination polymerization, which utilizes transition metal catalysts, offers an alternative and highly effective route for polymerizing 1,3-cyclohexadiene. wikipedia.org Late transition metal complexes, in particular, have demonstrated significant promise. d-nb.info Research has focused on converting renewable resources, such as plant oils, into 1,3-cyclohexadiene for subsequent polymerization. nih.govresearchgate.net This process often involves the metathesis of plant oils to produce 1,4-cyclohexadiene (B1204751), which is then isomerized to the conjugated 1,3-cyclohexadiene. nih.govresearchgate.net
Late-metal catalysts are employed for the polymerization step. A notable system involves a nickel(II) acetylacetonate/methylaluminoxane catalyst. nih.govresearchgate.net This method can be performed as a two-step sequence (isomerization followed by polymerization) or as a one-step cascade reaction where both processes occur concurrently. nih.gov These polymerizations have been successfully conducted in various solvents, including toluene and hydrogenated d-limonene, as well as in the neat monomer. nih.gov
| Catalyst System | Monomer Source | Key Process Steps | Polymerization Environment |
| Nickel(II) acetylacetonate / Methylaluminoxane | 1,3-Cyclohexadiene (from Soybean Oil) | Isomerization of 1,4-CHD to 1,3-CHD; Polymerization | Neat monomer, Toluene, Hydrogenated d-limonene |
| RuHCl(CO)(PPh₃)₃ | 1,4-Cyclohexadiene | Isomerization catalyst | Neat 1,4-CHD |
This table summarizes a successful coordination polymerization strategy for renewable 1,3-cyclohexadiene using a late-metal catalyst system. nih.govresearchgate.net
The resulting polymers are characterized by their unique microstructure and properties, which are heavily influenced by the catalyst system employed. d-nb.info
The microstructure of poly(cyclohexadiene) chains, specifically the ratio of 1,2- to 1,4-addition of the monomer units, is a critical factor that dictates the polymer's properties. capes.gov.br The regioselectivity of the polymerization can be controlled by the choice of the polymerization method and catalyst system. acs.org
In anionic polymerization, the initiator system plays a pivotal role. For example, using an alkyllithium/TMEDA system tends to produce a high content of 1,2-units. acs.org In contrast, initiating the polymerization with alkyllithium alone or with certain other additives results in a higher proportion of 1,4-units. acs.org The glass transition temperature (Tg) of poly(1,3-cyclohexadiene) has been shown to increase as the ratio of 1,2-bonds to 1,4-bonds increases. capes.gov.br
Coordination polymerization using cationic half-sandwich fluorenyl rare earth metal alkyl catalysts can achieve complete 1,4-regioselectivity. researchgate.net This high degree of control over the microstructure is essential for tailoring the physical properties of the final material. acs.orgnih.gov
| Polymerization Method | Initiator / Catalyst System | Predominant Microstructure |
| Anionic Polymerization | Alkyllithium / TMEDA | High 1,2-unit content |
| Anionic Polymerization | Alkyllithium alone | High 1,4-unit content |
| Coordination Polymerization | Cationic half-sandwich fluorenyl rare earth metal alkyl catalysts | Complete 1,4-selectivity |
This table outlines the influence of different polymerization systems on the resulting microstructure of poly(1,3-cyclohexadiene). acs.orgresearchgate.net
Functionalization of Poly(cyclohexadiene) Systems
Functionalization of polymers containing cyclohexadiene units can impart new properties, making them suitable for a wider range of applications. Sulfonation is a key modification technique used to introduce ionic groups onto the polymer backbone, which can enhance properties like proton conductivity for use in membranes. mdpi.com
The sulfonation of block copolymers, such as polystyrene-b-poly(1,3-cyclohexadiene), has been investigated. mdpi.com In this process, the cyclohexadiene block is selectively targeted for sulfonation, leaving the polystyrene block intact. The reaction can be carried out in a solvent like cyclohexane (B81311), and the degree of sulfonation can be controlled. mdpi.com Characterization by methods such as FTIR and elemental analysis can confirm the extent of sulfonation, with levels between 5% and 28% being reported. mdpi.com Thermogravimetric analysis has shown that sulfonation can increase the thermal stability of the copolymer. mdpi.com This modification strategy is part of a broader field of creating multi-block copolymers with tailored ionic domains for advanced applications. dtic.milnih.govmdpi.com
The copolymerization of epoxides with carbon dioxide (CO₂) is a valuable method for producing polycarbonates, which are often biodegradable materials. researchgate.net This approach utilizes CO₂ as a renewable C1 feedstock. lupinepublishers.com Research in this area has extensively studied the ring-opening copolymerization (ROCOP) of cyclohexene (B86901) oxide (CHO), a close structural analogue of cyclohexadiene oxide, with CO₂. rsc.orgmdpi.comrsc.org
Various catalyst systems have been developed to facilitate this reaction effectively. These are typically metal complexes designed to be active under mild conditions.
(salen)Co(III) Complexes: These cobalt-based catalysts are active for the copolymerization of CHO and CO₂, producing poly(cyclohexene carbonate) (PCHC). rsc.org The inclusion of co-catalysts can significantly affect the polymerization rate and the resulting polymer's tacticity. rsc.org
NNO-Scorpionate Zinc Complexes: Dinuclear zinc complexes have been shown to be efficient single-component initiators for the ROCOP of CHO and CO₂ at moderate temperatures (70 °C) and pressures (10 bar of CO₂), yielding polycarbonates with narrow dispersity. mdpi.com
Trinuclear Chromium Complexes: A trinuclear Schiff base chromium complex, in conjunction with a co-catalyst, has demonstrated high activity for this copolymerization, achieving high conversion rates and producing PCHC with molecular weights up to 13,790 g mol⁻¹. rsc.org
The reaction is typically performed in a stainless steel reactor under CO₂ pressure. lupinepublishers.com The resulting polymer is then analyzed to confirm the formation of polycarbonate and to determine its properties, such as molecular weight and selectivity. lupinepublishers.comrsc.org
| Catalyst System | Co-catalyst | Temperature | CO₂ Pressure | Resulting Polymer | Molecular Weight (g mol⁻¹) |
| (salen)Co(III) | [PPN]Cl | Varied | Varied | Syndiotactic PCHC | Not specified |
| Dinuclear Zinc Scorpionate | None | 70 °C | 10 bar | PCHC | Not specified |
| Trinuclear Chromium Complex | PPNN₃ | Mild conditions | Mild conditions | PCHC | up to 13,790 |
This table provides a comparative overview of different catalyst systems used for the copolymerization of cyclohexene oxide and carbon dioxide. rsc.orgmdpi.comrsc.org
Performance Characteristics of Poly(cyclohexadiene) Materials (focus on chemical properties derived from structure)
The microstructure of the polymer chain, specifically the ratio of 1,2- to 1,4-addition of the cyclohexadiene monomer, plays a crucial role in determining the reactivity and subsequent properties of the material. researchgate.netresearchgate.net For instance, the spatial arrangement and accessibility of the double bonds can affect the efficiency of chemical modifications.
Reactivity of the Polymer Backbone
The unsaturated nature of the poly(cyclohexadiene) backbone is the primary determinant of its chemical reactivity. These residual double bonds are susceptible to various chemical transformations, enabling the tailoring of the polymer's properties for specific applications.
Key chemical reactions involving the poly(cyclohexadiene) backbone include:
Post-functionalization via Thiol-Ene Click Reaction: Copolymers containing cyclohexadiene oxide units can be post-functionalized using thiol-ene click reactions. nsf.govchemrxiv.org This highly efficient and specific reaction allows for the attachment of various functional groups, which can alter the polymer's mechanical and chemical properties, such as elasticity. nsf.govchemrxiv.org The disappearance of the C=C double bond peak in 1H NMR spectra after the reaction confirms the successful functionalization. nsf.gov
Dehydrogenation: Poly(1,3-cyclohexadiene) can be completely dehydrogenated to yield soluble polyphenylene (PPH), a conjugated polymer. researchgate.net The efficiency of this transformation is highly dependent on the microstructure of the polymer chain. A long sequence of 1,4-cyclohexadiene units facilitates a faster rate of dehydrogenation, whereas the presence of 1,2-cyclohexadiene units can impede the reaction. researchgate.net This process transforms the aliphatic polymer into a polar, conjugated macromolecule. researchgate.net
Hydrogenation and Aromatization: In copolymers of 1,3-cyclohexadiene and styrene, the alternating cyclohexadiene units can be either hydrogenated or aromatized. researchgate.net Hydrogenation of the cyclohexadiene units leads to improved thermal stability of the resulting copolymer. researchgate.net Conversely, aromatization can introduce benzylic hydrogens, which may reduce thermal stability. researchgate.net
Epoxidation: The double bonds within the poly(1,3-cyclohexadiene) repeat units can be quantitatively epoxidized, for example, using meta-chloroperoxybenzoic acid. researchgate.net This modification introduces polar epoxide groups along the polymer chain, which can further serve as reactive sites for other chemical modifications.
The following table summarizes the key chemical modifications of the poly(cyclohexadiene) backbone and their effects on the material's properties.
| Chemical Modification | Reagents/Conditions | Effect on Polymer Structure | Impact on Chemical/Physical Properties |
| Thiol-Ene Click Reaction | AIBN, Methyl thioglycolate, 75°C | Addition of functional groups to the C=C double bond | Enhanced elasticity |
| Dehydrogenation | Bromine followed by dehydrobromination | Conversion of cyclohexadiene units to phenylene units | Increased polarity, formation of a conjugated system |
| Hydrogenation | Controlled conditions | Saturation of the C=C double bonds | Improved thermal stability |
| Aromatization | Controlled conditions | Conversion of cyclohexadiene units to aromatic rings | Reduced thermal stability in some cases due to labile benzylic hydrogens |
| Epoxidation | meta-chloroperoxybenzoic acid | Conversion of C=C double bonds to epoxide groups | Increased polarity, provides sites for further reactions |
Solubility Characteristics
The solubility of poly(cyclohexadiene) materials is governed by the principle of "like dissolves like." kinampark.com Being predominantly nonpolar hydrocarbon polymers, they exhibit limited solubility in polar solvents and better solubility in nonpolar organic solvents. The specific solubility can be influenced by the polymer's molecular weight, microstructure, and any functional groups that may have been introduced.
A general solubility profile for poly(1,4-cyclohexadiene) is presented in the table below.
| Solvent | Solubility |
| Tetrahydrofuran (THF) | Partially Soluble |
| Chloroform (CHCl3) | Partially Soluble |
| Dimethylformamide (DMF) | Insoluble |
| Dioxane | Insoluble |
| Toluene | Insoluble |
| Methanol (B129727)/Ethanol | Insoluble |
| Water | Insoluble |
This data is based on general observations for poly(1,4-cyclohexadiene) and may vary for specific analogues and molecular weights. kinampark.com
The introduction of polar functional groups through post-polymerization modification can significantly alter the solubility of the resulting polymer. For instance, the conversion of poly(1,3-cyclohexadiene) to soluble polyphenylene results in a material that is soluble in polar solvents. researchgate.net Similarly, block copolymers incorporating polar segments alongside poly(cyclohexadiene) blocks can exhibit amphiphilic properties, leading to self-assembly into micelles in aqueous media. researchgate.net
Computational and Theoretical Studies on 1,3 Cyclohexadiene 1 Methanol Systems
Quantum Chemical Calculations for Structure and Reactivity
Quantum chemical calculations are the bedrock of modern computational studies, providing fundamental insights into the electronic structure and geometry of molecules.
Density Functional Theory (DFT) has become a widely used tool for studying the ground-state properties of cyclohexadiene systems due to its favorable balance of computational cost and accuracy. DFT calculations have been employed to investigate the mechanisms of various reactions, including cycloadditions. mdpi.com For instance, in the study of the dimerization of 1,3-cyclohexadiene (B119728), the B3LYP density functional was used to locate transition states and intermediates for competing [4+2] and [2+2] cycloaddition pathways. nih.gov
DFT methods are also utilized to model spectroscopic properties. Ensemble DFT (eDFT) has been applied to simulate the time-resolved photoelectron spectra of the photochemical ring-opening of CHD, providing insights into how molecular geometry changes influence the observed signals. rsc.org
Table 1: Selected DFT-Calculated Parameters for 1,3-Cyclohexadiene Reactions
| Parameter | Method | Value (kcal/mol) | Reaction Pathway |
|---|---|---|---|
| Endo-[4+2] Activation Enthalpy | B3LYP (0K) | 28.7 | Dimerization |
| Exo-[4+2] Activation Enthalpy | B3LYP (0K) | 30.1 | Dimerization |
| Stepwise Diradical TS Enthalpy | UB3LYP (0K) | 28.3 | Dimerization |
This table presents activation enthalpies for different pathways in the dimerization of 1,3-cyclohexadiene, as calculated by DFT methods. Data sourced from computational studies. nih.gov
While DFT is powerful, more rigorous ab initio methods are often necessary for accurately describing electron correlation, particularly in excited states and regions of bond breaking/formation. Post-Hartree-Fock methods, which systematically improve upon the foundational Hartree-Fock approximation, are crucial in this regard. wikipedia.orguba.ar
Methods such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and high-accuracy composite methods like CBS-QB3 have been applied to the dimerization of CHD to provide more reliable energy benchmarks than standard DFT functionals. nih.gov For photochemical processes, which are governed by excited electronic states, multireference methods are essential. The photochemical ring-opening of CHD has been modeled with various approaches, including full-dimensional ab initio multiple spawning (AIMS), which solves the electronic Schrödinger equation "on the fly" during dynamics simulations. nih.govarxiv.org These methods provide a more accurate description of the complex, multi-state nature of photochemical reactions. wikipedia.orguba.ar
Elucidation of Reaction Mechanisms and Transition State Analysis
A primary goal of computational studies is to map the complete reaction pathway, including the identification of short-lived transition states. For the dimerization of 1,3-cyclohexadiene, quantum mechanical calculations revealed multiple competing concerted and stepwise reaction pathways. nih.gov Calculations at the B3LYP, CASPT2, and CBS-QB3 levels of theory were used to locate transition states for [4+2] and [2+2] cycloadditions, as well as stepwise pathways involving diallyl radical intermediates. nih.gov The results showed that stepwise pathways are competitive with concerted cycloadditions. nih.gov
The photochemically induced ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a textbook example of a pericyclic reaction that has been extensively investigated computationally. nih.govacs.org Theoretical studies have been crucial in deciphering the complex, ultrafast dynamics following photoexcitation. The mechanism involves:
Valence excitation to a bright electronic state (S2).
Rapid internal conversion through a conical intersection (CoIn) to a dark, doubly excited state (S1).
Branching on the S1 surface, which ultimately leads to either the ring-opening to form 1,3,5-hexatriene or relaxation back to the ground state of 1,3-cyclohexadiene. researchgate.net
Computational analysis has shown that the character of the S1 electronic state at the moment of the nonadiabatic transition back to the ground state (S0) determines the reaction outcome. acs.org
Solvation Effects and Environmental Perturbations on Molecular Properties
While many fundamental studies on CHD are performed on isolated molecules to avoid environmental complications, understanding reactions in solution requires accounting for solvation effects. nih.gov Computational models are essential for this purpose. The influence of a solvent on molecular properties and reaction energetics can be simulated to bridge the gap between gas-phase experiments and real-world chemistry. rsc.org
Two primary strategies are used to model solvation:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. mdpi.comrsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. It is useful for estimating how a solvent's polarity might affect the stability of reactants, products, and transition states.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical to the reaction mechanism. These models are often used within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with less expensive molecular mechanics.
Studies on other reactive systems have demonstrated that the choice of solvent can significantly influence reaction kinetics, and computational models like SMD have successfully predicted these trends. rsc.org
Molecular Dynamics and Nonadiabatic Trajectory Simulations of Photochemical Processes
To capture the true dynamics of photochemical reactions, static calculations on a potential energy surface are insufficient. Molecular dynamics simulations are required to model the atomic motion over time. For photochemical processes like the ring-opening of CHD, the breakdown of the Born-Oppenheimer approximation necessitates the use of nonadiabatic simulation techniques. nih.gov
Nonadiabatic surface-hopping trajectory simulations are a prominent method used to model the photoinduced dynamics of CHD. acs.org In this approach, an ensemble of classical trajectories is propagated on the excited-state potential energy surfaces, with algorithms allowing for "hops" between different electronic states at regions of strong coupling, such as conical intersections. acs.org
These simulations have provided a detailed, time-resolved picture of the CHD ring-opening:
The dynamics from the initial bright state to the reactive dark state occur on a sub-100 fs timescale. nih.gov
Simulations can track the population of different electronic states (S0, S1, S2) over time, showing rapid decay from S2 to S1, followed by a slower decay from S1 to S0. nih.govacs.org
Trajectory analysis reveals the specific nuclear motions that drive the reaction and how the molecule's geometry evolves as it approaches a conical intersection, ultimately determining the product branching ratio. acs.org
Table 2: Timeline of Key Events in the Photochemical Ring-Opening of 1,3-Cyclohexadiene from Nonadiabatic Simulations
| Time (femtoseconds) | Event |
|---|---|
| ~0 fs | Photoexcitation to S2 state |
| ~15-30 fs | Motion towards the S1 state minimum |
| ~40 fs | Maximum intensity of key photoelectron bands |
| < 100 fs | Overall timescale for the dynamics on the lowest adiabatic surface |
| ~100-150 fs | Timescale for decay/rise of mechanistically significant photoelectron signals |
This table summarizes the ultrafast events following photoexcitation of 1,3-cyclohexadiene as revealed by a combination of experimental data and nonadiabatic dynamics simulations. rsc.orgacs.org
Thermochemical and Kinetic Modeling of Chemical Transformations
Computational and theoretical studies are pivotal in elucidating the complex chemical transformations of 1,3-cyclohexadiene systems. Through the lens of thermochemical and kinetic modeling, researchers can predict reaction pathways, transition state geometries, and the energetics of various pericyclic reactions, which are characteristic of the 1,3-cyclohexadiene motif. While specific studies on 1,3-cyclohexadiene-1-methanol are not extensively documented, a wealth of theoretical work on the parent compound and its derivatives provides a robust framework for understanding its reactivity. The primary transformations of interest include Diels-Alder reactions and sigmatropic rearrangements.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of the reactivity of 1,3-cyclohexadiene derivatives. mdpi.com Computational modeling, particularly using Density Functional Theory (DFT) at the B3LYP level, has been employed to investigate the influence of various substituents on the dienophile on the kinetic and thermodynamic parameters of the reaction. researchgate.net These studies are crucial for predicting how the hydroxymethyl group in this compound might influence its reactivity.
Research on substituted ethenes reacting with 1,3-cyclohexadiene has shown that both electron-donating and electron-withdrawing groups on the dienophile significantly affect the activation parameters. semanticscholar.org For instance, an electron-withdrawing group like nitro (-NO₂) on the dienophile lowers the activation energy (Ea), activation enthalpy (ΔH), and activation Gibbs free energy (ΔG), thereby accelerating the reaction. semanticscholar.org Conversely, an electron-donating group such as hydroxyl (-OH) increases these activation parameters, leading to a slower reaction rate. semanticscholar.org
The hydroxymethyl group (-CH₂OH) on the diene, as in this compound, is generally considered to be weakly electron-donating. This would be expected to slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. In a normal-electron-demand Diels-Alder reaction, this would lead to a smaller HOMO-LUMO gap between the diene and a dienophile, particularly one with electron-withdrawing groups, and thus an increase in reactivity.
The table below summarizes the calculated kinetic and thermodynamic parameters for the Diels-Alder reaction of 1,3-cyclohexadiene with ethene and substituted ethenes, providing a basis for understanding the potential reactivity of this compound.
| Dienophile | Activation Enthalpy (ΔH) (kJ/mol) | Activation Energy (Ea) (kJ/mol) | Activation Gibbs Free Energy (ΔG) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |
|---|---|---|---|---|
| Ethene | 109.794 | 112.273 | 115.158 | -165.714 |
| OH-Substituted Ethene | 121.768 | 124.247 | 128.324 | -168.106 |
| NO₂-Substituted Ethene | 89.744 | 92.220 | 93.916 | -177.309 |
Data sourced from computational modeling studies using DFT at the B3LYP level. semanticscholar.org
Sigmatropic Rearrangements
Sigmatropic rearrangements are another class of pericyclic reactions readily accessible to 1,3-cyclohexadiene systems. stereoelectronics.org The mdpi.comutcluj.ro-hydride shift is a well-studied example, involving the migration of a hydrogen atom across the π-system. uh.edu This thermally allowed, suprafacial rearrangement can be modeled using quantum mechanical methods to determine the transition state structure and activation barriers.
Theoretical calculations using DFT have been performed for mdpi.comutcluj.ro hydrogen shifts in various 1,3-cycloalkadienes. researchgate.net For 1,3-cyclohexadiene, a single transition structure for this rearrangement has been identified, connecting the two enantiomeric conformers of the molecule. researchgate.net The calculated activation energies are in qualitative agreement with experimental findings, with variations attributed to strain energies in the diene or the transition state. researchgate.net
The presence of a substituent, such as the hydroxymethyl group in this compound, can influence the kinetics of the mdpi.comutcluj.ro-sigmatropic rearrangement. Studies on substituted (Z)-hexa-1,3-dienes have shown that substituents on the carbon atom from which the proton migrates can raise the energy barrier, potentially due to steric effects. chemrestech.com
The table below presents calculated activation energies for mdpi.comutcluj.ro-sigmatropic hydrogen shifts in cyclic dienes, which helps in contextualizing the expected behavior of this compound.
| Compound | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |
|---|---|---|
| 1,3-Cyclohexadiene | 35.5 | 35.7 |
| 1,3-Cycloheptadiene | 30.3 | 30.5 |
| 1,3-Cyclooctadiene | 29.2 | 28.5 |
Data sourced from Density Functional Theory calculations. researchgate.net
Occurrence and Derivativization in Natural Products Chemistry
Natural Abundance of Cyclohexadiene-Containing Alcohols and Analogues
While 1,3-cyclohexadiene-1-methanol itself is not a widely reported natural product, the core cyclohexadiene structure is a key feature of several naturally occurring alcohols and their hydrocarbon precursors. A prominent example is perillyl alcohol , a monoterpene alcohol found in the essential oils of plants like lavender, peppermint, and cherries. researchgate.netacs.org Perillyl alcohol possesses a 1-cyclohexene-1-methanol (B154202) structure and is biosynthetically derived from the cyclohexadiene-containing precursor, limonene (B3431351). acs.org
Other closely related analogues include the phellandrenes (α-phellandrene and β-phellandrene), which are isomeric cyclic monoterpenes containing a cyclohexadiene ring. nih.gov α-Phellandrene, for instance, has been identified in the essential oils of various Eucalyptus species. Though not alcohols, their prevalence highlights the widespread occurrence of the cyclohexadiene motif in the plant kingdom.
| Compound Name | Structural Class | Common Natural Sources |
|---|---|---|
| Perillyl Alcohol | Monoterpene Alcohol | Lavender, Peppermint, Cherries, Lemongrass |
| α-Phellandrene | Monoterpene Hydrocarbon | Eucalyptus radiata, Eucalyptus dives |
| β-Phellandrene | Monoterpene Hydrocarbon | Water fennel oil, Canada balsam oil |
Biosynthetic Pathways of Cyclohexadiene-Derived Natural Products
The biosynthesis of cyclohexadiene-containing natural products, such as terpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These precursors are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
For monoterpenes like perillyl alcohol, the pathway proceeds as follows:
Precursor Formation : Geranyl pyrophosphate (GPP), a C10 molecule, is formed from the condensation of IPP and DMAPP.
Cyclization : GPP is cyclized by the enzyme limonene synthase to form the monoterpene limonene.
Hydroxylation : Limonene is then hydroxylated by a cytochrome P450 monooxygenase to yield perillyl alcohol. acs.org
The production of (R)-(+)-perillyl alcohol has been successfully engineered in microbial hosts like Escherichia coli. researchgate.netnih.govnih.gov By introducing genes for enzymes such as neryl pyrophosphate synthase and p-cymene (B1678584) monooxygenase, and optimizing the supply of cofactors like NADPH, researchers have been able to produce perillyl alcohol from renewable carbon sources. researchgate.netnih.gov
Synthetic Approaches to Natural Product Analogues Incorporating the Cyclohexadiene-Methanol Scaffold
The synthesis of natural product analogues containing the cyclohexadiene-methanol scaffold is crucial for studying structure-activity relationships and developing new therapeutic agents. Several synthetic strategies are employed to construct this core structure.
The Diels-Alder reaction is a powerful and widely used method for forming cyclohexene (B86901) rings. rdd.edu.iqslideshare.netlibretexts.org This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to create a six-membered ring in a single, often stereospecific, step. slideshare.netlibretexts.org By choosing appropriately substituted dienes and dienophiles containing a hydroxymethyl group or a precursor, chemists can construct the desired cyclohexadiene-methanol framework. For instance, a diene could react with an alkene dienophile bearing a protected alcohol function, which is later revealed to give the final product.
Organocatalysis offers another modern approach to synthesizing highly functionalized and optically active cyclohexene derivatives. nih.gov Chiral organocatalysts, such as proline derivatives, can mediate reactions between α,β-unsaturated aldehydes and other substrates to form cyclohexene rings with high enantioselectivity. nih.gov Subsequent reduction of an aldehyde or ester group on the ring can then furnish the methanol (B129727) moiety.
Other methods for creating the 1,3-cyclohexadiene (B119728) system include elimination reactions from appropriately functionalized cyclohexane (B81311) precursors. For example, dehydrobromination of 3-bromocyclohexene (B24779) or dehydration of cyclohexen-3-ol can yield the diene structure. orgsyn.org These classical methods can be adapted to substrates carrying the required methanol group to generate the target scaffold.
Q & A
Basic Synthesis & Purification
Q: What are the common synthetic routes for 1,3-cyclohexadiene-1-methanol, and what purification methods are recommended to ensure high purity? A: The compound is typically synthesized via catalytic hydrogenation of substituted cyclohexenols or through acid-catalyzed cyclization of dienol precursors. Purification often involves fractional distillation under reduced pressure to separate isomers, followed by column chromatography using silica gel and ethyl acetate/hexane eluents. Suppliers like Hubei Jinghong Chemical Co. provide technical-grade material (98% purity), which may require further refinement for analytical use . For trace impurities, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection is recommended .
Advanced Characterization
Q: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling points, enthalpy of vaporization) for this compound? A: Cross-validation using multiple techniques is critical. For example:
- Boiling points: Compare static vs. dynamic measurement methods (e.g., differential scanning calorimetry vs. distillation) .
- Enthalpy of vaporization: Use computational methods (e.g., COSMO-RS) to model molecular interactions and compare with experimental data from NIST Chemistry WebBook .
Anomalies may arise from isomer contamination or solvent residues; GC-MS or NMR can identify such issues .
Basic Stability & Storage
Q: What are the optimal storage conditions to prevent degradation of this compound in laboratory settings? A: The compound is sensitive to light and oxygen. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Stability studies indicate that degradation products (e.g., oxidized aldehydes) form within 72 hours at room temperature, detectable via FT-IR or GC-MS . Additives like BHT (butylated hydroxytoluene) at 0.01% w/v can inhibit radical-mediated oxidation .
Advanced Reactivity Studies
Q: How does the conjugated diene system in this compound influence its reactivity in Diels-Alder reactions compared to mono-olefin analogs? A: The 1,3-diene structure enhances electron density in the π-system, lowering the activation energy for [4+2] cycloadditions. Computational studies (DFT or Hartree-Fock methods) show a 15–20% increase in reaction rates with electron-deficient dienophiles like maleic anhydride. Steric hindrance from the hydroxymethyl group at C1 reduces regioselectivity, requiring careful optimization of reaction conditions (e.g., Lewis acid catalysts) .
Basic Spectroscopic Identification
Q: What spectroscopic markers (NMR, IR) distinguish this compound from its structural isomers? A: Key identifiers include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
